3-Methyl-2-butanol

CH3(CH2)2CHOHCH3

C5H12O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)2CHOHCH3

C5H12O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 20 °C: 16.6 (good)

Synonyms

Canonical SMILES

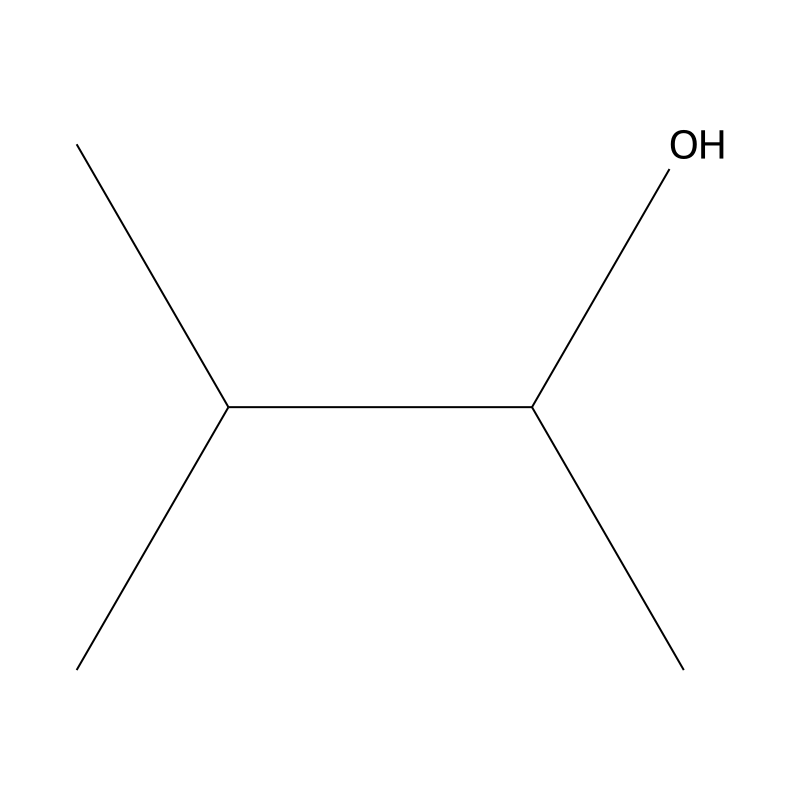

3-Methyl-2-butanol, also known as sec-isoamyl alcohol, is a secondary alcohol with the molecular formula . It features a hydroxyl group (-OH) attached to the second carbon of a butane chain, with an additional methyl group on the third carbon. This structure gives it unique properties, making it a versatile compound in both industrial and laboratory settings. The compound is characterized by its polar nature, which allows it to act as an effective solvent and reactant in various chemical processes .

Analytical Chemistry:

3-Methyl-2-butanol finds use as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis []. This technique is used to identify and quantify volatile organic compounds (VOCs) produced by microorganisms in various environments, such as building materials under different humidity conditions []. By comparing the obtained mass spectrum of the unknown VOC with the known spectrum of 3-Methyl-2-butanol, researchers can confirm the presence and abundance of this specific compound in the sample.

Plant and Fungal Metabolomics:

3-Methyl-2-butanol has been identified as a metabolite in Vitis vinifera (wine grape) and Vitis rotundifolia (muscadine grape) []. Metabolomics is the study of small molecules within an organism or biological system, and identifying metabolites like 3-Methyl-2-butanol can provide insights into the grape's physiological processes and potentially contribute to understanding grape flavor or aroma development. Additionally, 3-Methyl-2-butanol has been found as a metabolite produced by the yeast Saccharomyces cerevisiae, commonly used in wine and beer fermentation []. Studying this metabolite's role in the yeast's metabolism could contribute to the optimization of fermentation processes and flavor profiles in these beverages.

Other Potential Applications:

While not extensively explored in scientific research, limited studies suggest 3-Methyl-2-butanol might have potential applications in other areas, including:

- As a solvent: Due to its polar nature, 3-Methyl-2-butanol can dissolve various polar and non-polar compounds, making it a potential candidate for use in specific laboratory applications [].

- As a pharmaceutical intermediate: Some studies have explored the use of specific stereoisomers (mirror image forms) of 3-Methyl-2-butanol as starting materials for synthesizing pharmaceutical drugs []. However, further research is needed to determine its full potential in this field.

- Dehydrogenation: This reaction converts 3-methyl-2-butanol to 3-methyl-2-butanone (methyl isopropyl ketone) through the removal of hydrogen. Catalysts such as copper supported on silica have shown high efficiency in this transformation .

- Esterification: 3-Methyl-2-butanol can react with carboxylic acids to form esters, which are useful in various applications including flavoring and fragrance industries.

- Oxidation: The compound can be oxidized to produce ketones or carboxylic acids, depending on the conditions used .

Research indicates that 3-methyl-2-butanol exhibits antimicrobial properties. It has been studied for its effects on various microorganisms, making it a candidate for applications in food preservation and sanitation. Additionally, some studies suggest that it may influence metabolic processes in certain organisms, although more research is needed to fully understand these interactions .

Several methods exist for synthesizing 3-methyl-2-butanol:

- Hydroformylation of Propylene: This method involves the reaction of propylene with synthesis gas (carbon monoxide and hydrogen) to produce aldehydes, which are then reduced to alcohols.

- Reduction of 3-Methyl-2-butanone: This approach utilizes reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones into alcohols.

- Catalytic Dehydrogenation: As mentioned earlier, dehydrogenation of 3-methyl-2-butanol over specific catalysts can also yield valuable products like methyl isopropyl ketone .

Studies have focused on the interactions of 3-methyl-2-butanol with biological systems and other chemicals. For example:

- Microbial Interactions: Investigations into how this compound affects microbial growth have shown promising results for its use in food safety and preservation.

- Chemical Reactivity: The compound's reactivity with various reagents has been explored, particularly in the context of organic synthesis and catalysis .

Several compounds share structural similarities with 3-methyl-2-butanol. Here are a few notable ones:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Butanol | A simpler structure; commonly used solvent. | |

| 3-Pentanol | Longer carbon chain; different physical properties. | |

| 2-Methyl-2-butanol | Tertiary alcohol; distinct reactivity profiles. |

Uniqueness of 3-Methyl-2-butanol:

3-Methyl-2-butanol stands out due to its dual role as both a solvent and an intermediate in chemical synthesis. Its specific branching structure allows for unique reactivity patterns not seen in straight-chain alcohols or simpler branched counterparts .

Physical Description

XLogP3

Boiling Point

Flash Point

Vapor Density

Density

0.815-0.821

LogP

1.25

Melting Point

GHS Hazard Statements

H226 (12.58%): Flammable liquid and vapor [Warning Flammable liquids];

H332 (99.93%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (99.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

598-75-4

6032-29-7

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index